Tetrabutylammonium formate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

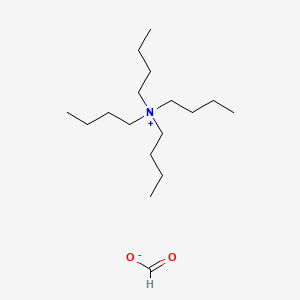

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrabutylazanium;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.CH2O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;1H,(H,2,3)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMZANHSFVMKKA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189275 | |

| Record name | Tetrabutylammonium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35733-58-5 | |

| Record name | Tetrabutylammonium formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35733-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035733585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Tetrabutylammonium formate?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of tetrabutylammonium (B224687) formate (B1220265). The information is curated to support researchers, scientists, and professionals in drug development and other chemical synthesis fields where this quaternary ammonium (B1175870) salt finds application, primarily as a phase-transfer catalyst. This guide presents available quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Chemical Properties

Tetrabutylammonium formate, with the CAS number 35733-58-5, is a quaternary ammonium salt consisting of a tetrabutylammonium cation and a formate anion.[1][2] Its chemical structure and key identifiers are summarized below.

| Property | Value |

| Molecular Formula | C₁₇H₃₇NO₂[1][2] |

| Molecular Weight | 287.48 g/mol [1][2] |

| CAS Number | 35733-58-5[1][2] |

| IUPAC Name | Tetrabutylazanium formate[1] |

Physical Properties

While some sources indicate specific values for physical properties, many report them as "not available," suggesting that comprehensive characterization may not be widely published. The available data is presented in the following table.

| Property | Value |

| Melting Point | Approximately 100 °C[3] |

| Density | Approximately 0.9 g/cm³[3] |

| Solubility | Highly soluble in water and organic solvents such as ethanol, acetone, and chloroform.[3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a neutralization reaction between tetrabutylammonium hydroxide (B78521) and formic acid.[3]

Experimental Protocol: Synthesis via Neutralization

Materials:

-

Tetrabutylammonium hydroxide solution (e.g., 40% in water)

-

Formic acid (e.g., ≥95%)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Burette or dropping funnel

-

pH indicator or pH meter

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, place a known quantity of tetrabutylammonium hydroxide solution.

-

While stirring the solution, slowly add formic acid dropwise from a burette or dropping funnel.

-

Monitor the pH of the reaction mixture continuously. Continue adding formic acid until the solution is neutralized (pH ~7).

-

Once neutralized, the resulting solution is an aqueous solution of this compound.

-

To isolate the product, remove the water under reduced pressure using a rotary evaporator.

-

The resulting solid can be further dried under vacuum to remove any residual moisture.

Spectroscopic Properties

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the butyl chains of the tetrabutylammonium cation and a singlet for the formate proton. The ¹³C NMR spectrum will similarly show resonances for the carbons of the cation and a signal for the carboxyl carbon of the formate anion.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

Tetrabutylammonium cation:

-

~3.2-3.4 ppm (triplet, 8H, -N⁺-CH₂ -CH₂-CH₂-CH₃)

-

~1.5-1.7 ppm (multiplet, 8H, -N⁺-CH₂-CH₂ -CH₂-CH₃)

-

~1.3-1.5 ppm (multiplet, 8H, -N⁺-CH₂-CH₂-CH₂ -CH₃)

-

~0.9-1.0 ppm (triplet, 12H, -N⁺-CH₂-CH₂-CH₂-CH₃ )

-

-

Formate anion:

-

~8.44 ppm (singlet, 1H, H -COO⁻)[4]

-

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

Tetrabutylammonium cation:

-

~58-59 ppm (-N⁺-CH₂ -)

-

~24-25 ppm (-N⁺-CH₂-CH₂ -)

-

~19-20 ppm (-N⁺-CH₂-CH₂-CH₂ -)

-

~13-14 ppm (-CH₃ )

-

-

Formate anion:

-

~171 ppm (C OO⁻)[4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will be dominated by the vibrational modes of the alkyl chains of the cation and the carboxylate group of the formate anion.

Expected FT-IR Absorptions:

-

C-H stretching (alkyl): 2850-3000 cm⁻¹

-

C=O stretching (formate): A strong band around 1580-1620 cm⁻¹ (asymmetric stretch) and a weaker band around 1350-1400 cm⁻¹ (symmetric stretch).

-

C-H bending (alkyl): 1350-1470 cm⁻¹

-

C-N stretching: ~1100-1200 cm⁻¹

Mass Spectrometry

In a mass spectrum, this compound will show peaks corresponding to the tetrabutylammonium cation and potentially fragments from both the cation and the formate anion.

Expected Mass-to-Charge Ratios (m/z):

-

Tetrabutylammonium cation [M]⁺: ~242.28

-

Formate anion [M]⁻: ~45.00

Stability and Reactivity

This compound is generally stable under recommended storage conditions.[3] It should be stored in a dry, sealed container to avoid moisture.[3] It is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[3]

Hazardous decomposition products upon combustion may include carbon oxides and nitrogen oxides.[3]

Applications in Phase-Transfer Catalysis

This compound is utilized as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[3] The tetrabutylammonium cation transports the formate anion (or another anion present in the reaction mixture) from the aqueous phase to the organic phase where the reaction with an organic substrate occurs. This is particularly useful in reactions such as alkylations and esterifications.[3]

Experimental Protocol: Alkylation of an Active Methylene (B1212753) Compound

This protocol provides a general methodology for the alkylation of an active methylene compound using this compound as a phase-transfer catalyst.

Materials:

-

Active methylene compound (e.g., diethyl malonate)

-

Alkylating agent (e.g., benzyl (B1604629) bromide)

-

This compound

-

Inorganic base (e.g., potassium carbonate)

-

Organic solvent (e.g., toluene)

-

Water

-

Magnetic stirrer and stir bar

-

Round-bottom flask with condenser

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add the active methylene compound (1.0 eq.), the organic solvent, and an aqueous solution of the inorganic base.

-

Add a catalytic amount of this compound (e.g., 5-10 mol%).

-

Heat the mixture to the desired reaction temperature with vigorous stirring.

-

Slowly add the alkylating agent (1.0-1.2 eq.) to the reaction mixture.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method (e.g., distillation or column chromatography).

Disclaimer: The information provided in this technical guide is for informational purposes only and should be used with caution. All laboratory work should be conducted in a well-ventilated area with appropriate personal protective equipment. Users should consult the relevant Safety Data Sheets (SDS) for all chemicals used.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. rsc.org [rsc.org]

- 4. Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Tetrabutylammonium Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetrabutylammonium (B224687) formate (B1220265), a quaternary ammonium (B1175870) salt with applications as a phase-transfer catalyst and in various organic synthesis contexts. This document outlines the primary synthesis methodology, a detailed experimental protocol, and relevant quantitative data.

Introduction

Tetrabutylammonium formate ((C₄H₉)₄N⁺HCOO⁻) is a salt consisting of a tetrabutylammonium cation and a formate anion. Its utility in organic chemistry stems from its solubility in organic solvents, which allows it to act as a source of the formate anion in non-aqueous reaction media. The synthesis of this compound is primarily achieved through a straightforward acid-base neutralization reaction.

Synthesis Methodology

The most common and direct method for the synthesis of this compound is the neutralization of tetrabutylammonium hydroxide (B78521) (TBAOH) with formic acid.[1] This reaction is typically performed in an aqueous or alcoholic solution. The overall reaction is as follows:

(C₄H₉)₄N⁺OH⁻ + HCOOH → (C₄H₉)₄N⁺HCOO⁻ + H₂O

The process involves the careful addition of formic acid to a solution of tetrabutylammonium hydroxide until a neutral pH is achieved. The resulting salt is then isolated by removal of the solvent.

Experimental Protocol

This protocol is a comprehensive procedure adapted from general methods for the synthesis of organic ammonium salts and specific procedures for similar tetrabutylammonium salts.

3.1. Materials and Equipment:

-

Tetrabutylammonium hydroxide (TBAOH) solution (e.g., 40% in water)

-

Formic acid (HCOOH) (≥98% purity)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Burette or dropping funnel

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Vacuum oven

-

Standard laboratory glassware

3.2. Synthesis Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place a known quantity of tetrabutylammonium hydroxide solution. Begin stirring the solution at room temperature.

-

Neutralization: Carefully add formic acid dropwise to the stirred TBAOH solution using a burette or dropping funnel. The reaction is exothermic, and the temperature of the mixture may increase. If necessary, the flask can be cooled in an ice bath to maintain a controlled temperature.

-

pH Monitoring: Monitor the pH of the reaction mixture continuously. Continue the addition of formic acid until the pH of the solution reaches approximately 7.

-

Solvent Removal: Once the neutralization is complete, the water is removed from the solution using a rotary evaporator under reduced pressure. The bath temperature should be kept moderate to avoid decomposition of the product.

-

Drying: The resulting crude this compound, which may be a solid or a viscous oil, is transferred to a vacuum oven. Dry the product under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved. This step is crucial to remove residual water and achieve the desired low moisture content.

3.3. Purification (Optional):

If a higher purity is required, the crude product can be recrystallized. The choice of solvent will depend on the solubility of this compound. A common technique for similar salts involves dissolving the crude product in a minimal amount of a hot solvent (e.g., a mixture of ethanol (B145695) and water) and allowing it to cool slowly to induce crystallization. The purified crystals are then collected by filtration and dried under vacuum.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₃₇NO₂ | |

| Molecular Weight | 287.48 g/mol | |

| Typical Purity | ≥ 98% | [2] |

| Typical Moisture Content | ≤ 0.5% | [2] |

Visualizations

5.1. Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

References

Mechanism of action for Tetrabutylammonium formate as a catalyst.

An In-depth Technical Guide to the Catalytic Mechanism of Action of Tetrabutylammonium (B224687) Formate (B1220265)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium formate (TBAF) is a quaternary ammonium (B1175870) salt that has emerged as a versatile and efficient catalyst in a range of organic transformations. Its efficacy stems from a dual-modal mechanism of action, functioning as both a classic phase-transfer catalyst and as a participant in formate-mediated reaction pathways. This technical guide elucidates these core mechanisms, presenting quantitative data, detailed experimental protocols, and visual diagrams to provide a comprehensive understanding for researchers in organic synthesis and drug development.

Core Catalytic Mechanisms

This compound, which consists of a lipophilic tetrabutylammonium ([N(C₄H₉)₄]⁺) cation and a formate (HCOO⁻) anion, operates primarily through two distinct catalytic cycles. The operative mechanism is dependent on the specific reaction conditions and substrates involved.

Mechanism I: Phase-Transfer Catalysis (PTC)

In heterogeneous reaction mixtures, where reactants are present in immiscible phases (e.g., a solid or aqueous phase and an organic phase), the reaction rate is often limited by the poor interfacial contact between reactants. TBAF excels as a phase-transfer catalyst by mitigating this limitation.[1][2]

The mechanism relies on the amphiphilic nature of the tetrabutylammonium (TBA) cation. Its four butyl groups render it soluble in organic solvents, while its positive charge allows it to pair with anions. In a typical cycle, the TBA cation transports an anionic reactant (Y⁻) from the aqueous or solid phase into the organic phase.[3][4] This "naked" anion in the organic phase is highly reactive and can readily react with an organic substrate (RX). The resulting product (RY) remains in the organic phase, and the TBA cation pairs with the leaving group (X⁻), transports it back to the aqueous/solid phase, and exchanges it for another reactant anion (Y⁻) to restart the cycle. This process is crucial for reactions like alkylations and esterifications.[1] The catalysis is often considered to occur at the interface between the phases.[5]

Mechanism II: Formate-Mediated Catalysis

Beyond its role as an anion shuttle, the formate anion itself is a key participant in several catalytic transformations, most notably in the reduction of carbon dioxide (CO₂).

Case Study: Hydrosilylation of CO₂

TBAF has been identified as a remarkably efficient, metal-free catalyst for the hydrosilylation of CO₂, converting it into silyl (B83357) formate, a precursor to formic acid.[6] Formic acid is a valuable hydrogen storage molecule and a C1 building block.[6] The reaction proceeds with high selectivity and yield under mild conditions.[6]

The proposed mechanism involves the activation of the hydrosilane by the formate anion. The formate ion attacks the silicon atom of the hydrosilane, forming a pentacoordinate silicate (B1173343) intermediate. This activated species is a potent hydride donor, which then reduces a molecule of CO₂ to produce silyl formate. The TBAF catalyst is regenerated in the process, completing the catalytic cycle. The use of Lewis basic solvents can further accelerate this reaction.[6]

Quantitative Data Summary

The performance of TBAF as a catalyst has been quantified in several studies. The hydrosilylation of CO₂ serves as a prime example of its high efficiency.

| Reaction | Catalyst | Reductant | Yield (%) | Selectivity (%) | TON* | Conditions | Reference |

| Hydrosilylation of CO₂ | This compound | Hydrosilane | 98 | 99 | up to 1,800 | 60 °C, 24 h | [6] |

| N-Formylation of Amines | Tetrabutylammonium Acetate** | Hydrosilane | High | High | - | Solvent-free | [7][8] |

*TON = Turnover Number Note: While data for TBA Formate in N-formylation is less specific, related TBA salts like TBA Acetate are highly effective, suggesting a similar mechanistic role for the formate anion in activating the hydrosilane.[9]

Experimental Protocols

The following provides a representative methodology for a key reaction catalyzed by TBAF.

Protocol 1: General Procedure for the Hydrosilylation of CO₂

This protocol is based on the reaction conditions reported in the literature for the highly efficient conversion of CO₂ to silyl formate.[6]

Materials:

-

This compound (TBAF) catalyst

-

Hydrosilane (e.g., PhSiH₃, Et₃SiH)

-

Carbon Dioxide (CO₂, balloon or pressurized vessel)

-

Anhydrous solvent (e.g., Toluene (B28343), N-methylpyrrolidone)

-

Schlenk flask or high-pressure autoclave

-

Magnetic stirrer and heating plate

Procedure:

-

Preparation: To a flame-dried Schlenk flask or autoclave under an inert atmosphere (e.g., Argon or Nitrogen), add the this compound catalyst (e.g., 0.1-1 mol%).

-

Addition of Reactants: Add the anhydrous solvent, followed by the hydrosilane reductant via syringe.

-

Introduction of CO₂: Purge the vessel with CO₂ and then maintain a CO₂ atmosphere (e.g., via a balloon at 1 atm or by pressurizing the autoclave).

-

Reaction: Vigorously stir the reaction mixture at the specified temperature (e.g., 60 °C).

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR to observe the consumption of the hydrosilane and the formation of the silyl formate product.

-

Workup: Upon completion, cool the reaction to room temperature. The product, silyl formate, is often sufficiently pure for subsequent transformations or can be purified by distillation or chromatography if necessary. The catalyst can potentially be recovered and reused, particularly when using a solvent like toluene from which the catalyst may precipitate or be easily separated.[6]

Applications and Significance

The dual-mode catalytic action of TBAF makes it a valuable tool for a variety of chemical transformations relevant to industrial and pharmaceutical synthesis.

-

Phase-Transfer Catalysis: As a PTC, it facilitates nucleophilic substitutions, alkylations, and esterifications, often providing higher yields and allowing for milder reaction conditions than uncatalyzed heterogeneous reactions.[1][4]

-

CO₂ Utilization: Its role in the hydrosilylation of CO₂ is particularly significant in the context of green chemistry and carbon capture and utilization (CCU). It provides a metal-free pathway to convert waste CO₂ into formic acid, a valuable chemical feedstock and hydrogen carrier.[6]

-

N-Formylation: The formylation of amines is a fundamental transformation for producing formamides, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.[10] Catalytic systems involving TBA salts offer an efficient route using CO₂ as a C1 source.[9]

Conclusion

This compound is a powerful and versatile catalyst whose mechanism of action is context-dependent. As a phase-transfer agent, its lipophilic cation overcomes phase barriers in heterogeneous reactions. As a formate-mediated catalyst, its anion actively participates in the reaction, enabling challenging transformations such as the metal-free reduction of carbon dioxide. This dual functionality, combined with its high efficiency and mild operating conditions, positions TBAF as a catalyst of significant interest for researchers and professionals in the chemical sciences.

References

- 1. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C17H37NO2 | CID 118866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. asianscientist.com [asianscientist.com]

- 7. Synthesis of silyl formates, formamides, and aldehydes via solvent-free organocatalytic hydrosilylation of CO2 - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

Tetrabutylammonium Formate: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetrabutylammonium (B224687) formate (B1220265) in common organic solvents. Due to its properties as a phase-transfer catalyst and its utility in various organic reactions, understanding its solubility is critical for reaction optimization, formulation development, and process design. While quantitative solubility data remains scarce in publicly available literature, this document compiles the existing qualitative information and presents detailed, adaptable experimental protocols for its determination.

Overview of Tetrabutylammonium Formate

This compound (TBAF), with the chemical formula C₁₇H₃₇NO₂, is a quaternary ammonium (B1175870) salt. It consists of a central nitrogen atom bonded to four butyl groups, forming a tetrabutylammonium cation, and a formate anion (HCOO⁻). Its structure lends it amphiphilic properties, making it soluble in a range of solvents and effective as a phase-transfer catalyst.[1]

Solubility Profile

This compound is generally characterized as being highly soluble in water and a variety of organic solvents.[1] This high solubility is attributed to the interactions between the ionic formate group and polar solvents, as well as the ability of the bulky, nonpolar butyl groups to interact with nonpolar solvent molecules.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents. The information available is qualitative and is summarized in the table below.

| Solvent | IUPAC Name | Qualitative Solubility |

| Methanol | Methanol | Soluble |

| Ethanol | Ethanol | Highly Soluble[1] |

| Acetonitrile | Acetonitrile | Soluble |

| Dimethyl Sulfoxide (DMSO) | (Methanesulfinyl)methane | Soluble |

| N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide | Soluble |

| Acetone | Propan-2-one | Highly Soluble[1] |

| Dichloromethane | Dichloromethane | Soluble |

| Chloroform | Trichloromethane | Highly Soluble[1] |

| Toluene | Toluene | Information not available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies that can be employed to quantitatively determine the solubility of this compound in various organic solvents. These protocols are based on established methods for solubility determination of ionic liquids and quaternary ammonium salts.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

3.1.1. Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

Oven or vacuum oven

3.1.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

Phase Separation: Allow the solution to settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically compatible syringe filter to remove any undissolved solid particles.

-

Solvent Evaporation: Transfer a precisely weighed aliquot of the clear, saturated solution to a pre-weighed, dry container.

-

Evaporate the solvent using a gentle stream of inert gas, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of this compound.

-

Drying: Dry the container with the solid residue in a vacuum oven until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per volume or mass of the solvent.

Static Equilibrium Followed by Analytical Quantification

This method involves reaching equilibrium and then determining the concentration of the solute in the saturated solution using an appropriate analytical technique.

3.2.1. Materials

-

Same as the gravimetric method.

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector if the formate ion is derivatized) or a titration setup.

3.2.2. Procedure

-

Preparation of Saturated Solution: Follow steps 1-3 from the Gravimetric Method.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification:

-

HPLC Analysis: Analyze the diluted solution by HPLC. The concentration of this compound is determined by comparing the peak area to a calibration curve prepared from standard solutions of known concentrations.

-

Titration: If a suitable titrimetric method is available for the formate or tetrabutylammonium ion, titrate the diluted solution to determine its concentration.

-

-

Calculation: Calculate the concentration of the original saturated solution, which represents the solubility.

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the key factors influencing the solubility of this compound in a given solvent.

Experimental Workflow for Solubility Determination

The diagram below outlines the general workflow for the experimental determination of this compound solubility using the static equilibrium method.

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrabutylammonium Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium (B224687) formate (B1220265) (TBAF) is a quaternary ammonium (B1175870) salt with a diverse range of applications in chemical synthesis and pharmaceutical development. Its utility as a phase-transfer catalyst, a source of the formate anion, and its favorable solubility profile make it a valuable reagent in various organic reactions. This technical guide provides a comprehensive overview of the core physical and chemical properties of Tetrabutylammonium formate, detailed experimental protocols for its synthesis and application, and essential safety and handling information. The presented data is intended to support researchers and professionals in the effective and safe utilization of this versatile compound.

Chemical and Physical Properties

This compound is a white to off-white solid that is highly soluble in water and many organic solvents. This amphiphilic nature is central to its function as a phase-transfer catalyst.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₇NO₂ | [2][3] |

| Molecular Weight | 287.49 g/mol | [3] |

| CAS Number | 35733-58-5 | [2][3] |

| Appearance | White to off-white solid | |

| Melting Point | Approximately 100 °C | [1] |

| Boiling Point | Data not available | [4] |

| Density | Data not available | [4] |

| Solubility | Soluble in water, ethanol, methanol, diethyl ether, and chloroform. | [1][1] |

| Thermal Stability | Stable under normal laboratory conditions. | [1] |

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the known shifts of the tetrabutylammonium cation and the formate anion.

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the butyl groups of the tetrabutylammonium cation and a distinct singlet for the formate proton.

-

~8.44 ppm (s, 1H): Formate proton (HCOO⁻).[5]

-

~3.2 ppm (t, 8H): Methylene protons adjacent to the nitrogen atom (-N⁺-CH₂ -CH₂-CH₂-CH₃).

-

~1.6 ppm (m, 8H): Methylene protons beta to the nitrogen atom (-N⁺-CH₂-CH₂ -CH₂-CH₃).

-

~1.3 ppm (m, 8H): Methylene protons gamma to the nitrogen atom (-N⁺-CH₂-CH₂-CH₂ -CH₃).

-

~0.9 ppm (t, 12H): Methyl protons of the butyl groups (-N⁺-CH₂-CH₂-CH₂-CH₃ ).

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals corresponding to the four distinct carbon environments in the tetrabutylammonium cation and one for the formate anion.

-

~171.67 ppm: Formate carbon (HCOO ⁻).[6]

-

~58 ppm: Methylene carbons alpha to the nitrogen atom (-N⁺-C H₂-CH₂-CH₂-CH₃).

-

~24 ppm: Methylene carbons beta to the nitrogen atom (-N⁺-CH₂-C H₂-CH₂-CH₃).

-

~20 ppm: Methylene carbons gamma to the nitrogen atom (-N⁺-CH₂-CH₂-C H₂-CH₃).

-

~13 ppm: Methyl carbons of the butyl groups (-N⁺-CH₂-CH₂-CH₂-C H₃).

2.3. FT-IR Spectroscopy (Predicted)

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands for the C-H bonds of the butyl groups and the carboxylate group of the formate anion.

-

~2960-2870 cm⁻¹ (s): C-H stretching vibrations of the alkyl chains.[7]

-

~1704 cm⁻¹ (s): C=O stretching vibration of the formate group.[8]

-

~1470 cm⁻¹ (m): C-H bending vibrations of the alkyl chains.[7]

-

~1380 cm⁻¹ (m): C-H bending vibrations of the alkyl chains.[7]

Experimental Protocols

3.1. Synthesis of this compound

This compound is typically synthesized through a neutralization reaction between Tetrabutylammonium hydroxide (B78521) and formic acid.[1]

Equation 1: Synthesis of this compound

(C₄H₉)₄N⁺OH⁻ + HCOOH → (C₄H₉)₄N⁺HCOO⁻ + H₂O

Experimental Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a known molar equivalent of Tetrabutylammonium hydroxide in methanol.

-

Cool the solution in an ice bath.

-

Slowly add one molar equivalent of formic acid dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is crude this compound, which can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

-

Dry the purified product under vacuum.

3.2. Application as a Phase-Transfer Catalyst: Alkylation of Benzyl (B1604629) Cyanide

This compound can be effectively used as a phase-transfer catalyst to facilitate reactions between reactants in immiscible phases.[1] A representative example is the alkylation of benzyl cyanide with an alkyl halide.[9]

Equation 2: Alkylation of Benzyl Cyanide

C₆H₅CH₂CN + R-X + NaOH → C₆H₅CH(R)CN + NaX + H₂O (Catalyzed by (C₄H₉)₄N⁺HCOO⁻)

Experimental Procedure:

-

Set up a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

To the flask, add benzyl cyanide (1.0 equivalent), the alkyl halide (e.g., ethyl bromide, 1.2 equivalents), and toluene (B28343) as the organic solvent.

-

In a separate beaker, prepare an aqueous solution of sodium hydroxide (e.g., 50% w/w).

-

Add the aqueous sodium hydroxide solution to the reaction flask.

-

Add a catalytic amount of this compound (e.g., 5 mol%).

-

Heat the biphasic mixture to a suitable temperature (e.g., 70-80 °C) and stir vigorously to ensure efficient mixing of the two phases.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude alkylated product, which can be further purified by distillation or chromatography.

Reactivity and Stability

This compound is stable under normal storage conditions.[1] It is a source of both the tetrabutylammonium cation and the formate anion. The formate anion can act as a nucleophile or a reducing agent in certain reactions. The tetrabutylammonium cation is relatively inert but facilitates the transfer of anions into organic phases.

The thermal decomposition of tetrabutylammonium salts typically proceeds via a Hofmann elimination reaction, yielding tributylamine (B1682462) and butene.[10] The decomposition of the formate anion at higher temperatures can produce carbon dioxide and hydrogen.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated area.[4]

Table 2: Safety and Handling Information

| Aspect | Recommendation | Reference(s) |

| Personal Protective Equipment | Safety glasses, gloves, and a lab coat. | [4] |

| Inhalation | May cause respiratory irritation. Avoid inhaling dust. | [4] |

| Skin Contact | May cause skin irritation. Wash with soap and water after handling. | [4] |

| Eye Contact | May cause eye irritation. Flush with copious amounts of water. | [4] |

| Ingestion | Harmful if swallowed. Seek medical attention. | [1] |

| Storage | Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. | [1] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. | [4] |

Toxicology:

Detailed toxicological data for this compound is limited. The acute oral LD50 in mice for ammonium formate is reported as 2250 mg/kg, which may serve as a preliminary reference, though the toxicity of the tetrabutylammonium cation would also need to be considered.[1] The toxicological properties have not been thoroughly investigated.[4]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various stages of research and drug development.

-

Phase-Transfer Catalysis: Its primary application is in facilitating organic reactions between immiscible reactants, leading to higher yields, milder reaction conditions, and reduced side products.[1] This is particularly relevant in the synthesis of complex pharmaceutical intermediates.

-

Nucleophilic Formylation: The formate anion can be used as a nucleophile to introduce a formyl group into a molecule.

-

Ionic Liquid: Due to its salt-like nature and low melting point, it can be considered for use as an ionic liquid in certain applications, providing a non-volatile reaction medium.

-

Biochemical Assays: Its solubility in both aqueous and organic media can be advantageous in certain biochemical assays where the solubility of reactants is a limiting factor.[1]

Conclusion

This compound is a versatile and effective quaternary ammonium salt with significant applications in organic synthesis. Its role as a phase-transfer catalyst is particularly noteworthy, enabling a wide range of reactions that are crucial in the development of pharmaceuticals and other fine chemicals. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols. A thorough understanding of these characteristics and adherence to proper safety procedures will allow researchers to effectively and safely leverage the benefits of this important reagent.

References

- 1. bio.vu.nl [bio.vu.nl]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. This compound | C17H37NO2 | CID 118866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. capotchem.com [capotchem.com]

- 5. utsouthwestern.edu [utsouthwestern.edu]

- 6. researchgate.net [researchgate.net]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. Synthesis of Some Organic Ammonium Formate Salts and Study of Their Antifungal Properties | Auctores [auctoresonline.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide to Tetrabutylammonium Formate (CAS Number: 35733-58-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrabutylammonium (B224687) Formate (B1220265), including its chemical identity, physicochemical properties, synthesis, characterization, and applications, with a focus on its role as a phase-transfer catalyst.

Chemical Identity and Descriptors

Tetrabutylammonium formate is a quaternary ammonium (B1175870) salt. Its chemical structure consists of a central nitrogen atom bonded to four butyl groups, forming a tetrabutylammonium cation, and a formate anion.[1]

| Identifier | Value | Reference |

| CAS Number | 35733-58-5 | [1] |

| IUPAC Name | tetrabutylazanium;formate | [1] |

| Synonyms | N,N,N-Tributyl-1-butanaminium formate | [2] |

| Molecular Formula | C₁₇H₃₇NO₂ | [1] |

| Molecular Weight | 287.48 g/mol | [3] |

| InChI | InChI=1S/C16H36N.CH2O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;1H,(H,2,3)/q+1;/p-1 | [1] |

| InChIKey | SNMZANHSFVMKKA-UHFFFAOYSA-M | [1] |

| Canonical SMILES | CCCC--INVALID-LINK--(CCCC)CCCC.C(=O)[O-] | [1] |

Physicochemical Properties

This compound is described as a solid that is highly soluble in water and various organic solvents.[4] The available quantitative data is summarized below. It is important to note that specific experimental values for many properties are not widely reported in the literature, and some of the listed data are computed estimates.

| Property | Value | Remarks | Reference |

| Melting Point | ~100 °C | [4] | |

| Boiling Point | Not available | ||

| Density | Not available | ||

| Solubility | |||

| Water | Highly Soluble | Qualitative | [4] |

| Ethanol | Highly Soluble | Qualitative | [4] |

| Acetone | Highly Soluble | Qualitative | [4] |

| Chloroform | Highly Soluble | Qualitative | [4] |

| Topological Polar Surface Area | 40.1 Ų | Computed | [1] |

| Hydrogen Bond Donor Count | 0 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [1] |

| Rotatable Bond Count | 12 | Computed | [1] |

Synthesis and Characterization

Synthesis

This compound is typically synthesized via a neutralization reaction between tetrabutylammonium hydroxide (B78521) and formic acid.[5]

This protocol is adapted from a general procedure for the synthesis of organic ammonium formate salts.[5]

Materials:

-

Tetrabutylammonium hydroxide (e.g., 40% solution in water)

-

Formic acid (e.g., ≥95%)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

pH meter or pH indicator strips

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, place a measured amount of tetrabutylammonium hydroxide solution.

-

Cool the flask in an ice bath to manage the exothermic nature of the reaction.

-

Slowly add a stoichiometric amount of formic acid dropwise from the addition funnel while stirring continuously.

-

Monitor the pH of the reaction mixture. Continue the addition of formic acid until the pH is neutral (pH ≈ 7).

-

Once neutralization is complete, remove the ice bath and allow the solution to stir at room temperature for an additional hour to ensure the reaction goes to completion.

-

Concentrate the resulting solution under reduced pressure using a rotary evaporator to remove water.

-

The crude this compound can be further purified by recrystallization, though a suitable solvent system would need to be determined experimentally.

Diagram: Synthesis Workflow of this compound

Caption: A flowchart illustrating the synthesis of this compound.

Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tetrabutylammonium cation and the formate anion. The butyl groups would exhibit multiplets corresponding to the methyl and methylene (B1212753) protons. The formate proton would appear as a singlet at a distinct chemical shift.

-

¹³C NMR: The carbon NMR spectrum would show signals for the four distinct carbon atoms of the butyl groups and a signal for the carboxyl carbon of the formate anion.

An HPLC method could be developed to assess the purity of this compound. A reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile) would be a suitable starting point.[6][7] Detection could be achieved using a UV detector if the compound has a suitable chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or mass spectrometry.[7]

Mass spectrometry would be used to confirm the molecular weight of the cation and anion. Electrospray ionization (ESI) in positive ion mode would show a peak corresponding to the tetrabutylammonium cation ([C₁₆H₃₆N]⁺) at m/z 242.46. In negative ion mode, a peak for the formate anion ([CHO₂]⁻) at m/z 45.00 would be observed.

Applications in Organic Synthesis

The primary application of this compound is as a phase-transfer catalyst (PTC). PTCs facilitate the reaction between reactants that are in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[8][9] The tetrabutylammonium cation forms a lipophilic ion pair with an anion from one phase, transporting it into the other phase where the reaction occurs.[9]

Alkylation Reactions

Tetrabutylammonium salts are effective catalysts for alkylation reactions.[8] The following is a representative protocol for the alkylation of an active methylene compound using a tetrabutylammonium salt as a phase-transfer catalyst, adapted from a procedure using tetrabutylammonium bromide.[8]

Materials:

-

Hydantoin (B18101) substrate

-

Alkylating agent (e.g., benzyl (B1604629) bromide)

-

This compound

-

Potassium hydroxide solution (e.g., 50% w/w in water)

-

Dichloromethane

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve the hydantoin substrate (1 equivalent) and a catalytic amount of this compound (e.g., 2 mol%) in toluene.

-

Add the aqueous potassium hydroxide solution.

-

To the vigorously stirred biphasic mixture, add the alkylating agent (e.g., 1.2-1.5 equivalents).

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel or recrystallization.

Esterification Reactions

Tetrabutylammonium salts can also catalyze esterification reactions, particularly the reaction between a carboxylate salt and an alkyl halide.[10]

This is a general protocol for solid-liquid phase-transfer catalyzed esterification.[11]

Materials:

-

Carboxylic acid

-

Sodium or potassium carbonate

-

Alkyl halide (e.g., 1-bromobutane)

-

This compound

-

Anhydrous aprotic solvent (e.g., toluene or acetonitrile)

Procedure:

-

To a stirred suspension of the carboxylic acid and an excess of solid sodium or potassium carbonate in the chosen solvent, add a catalytic amount of this compound (e.g., 5-10 mol%).

-

Add the alkyl halide to the mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by distillation or column chromatography.

Diagram: Mechanism of Phase-Transfer Catalysis

Caption: The catalytic cycle of a phase-transfer catalyst.

Safety and Toxicology

| Hazard Category | Information | Reference |

| Acute Toxicity | Specific LD50 data for this compound is not available. For comparison, the acute oral LD50 for ammonium formate in mice is 2250 mg/kg. Quaternary ammonium salts, in general, can be toxic if ingested. | [12] |

| Skin Corrosion/Irritation | May cause skin irritation. | [13] |

| Eye Damage/Irritation | May cause serious eye irritation. | [13] |

| Respiratory Sensitization | May cause respiratory irritation upon inhalation of dust. | [13] |

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage and Stability

This compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. It is stable under normal laboratory conditions but should be kept away from strong oxidizing agents and strong acids.[4]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS). Users should consult the SDS for detailed safety information before handling this chemical. The experimental protocols provided are illustrative and may require optimization for specific applications.

References

- 1. This compound | C17H37NO2 | CID 118866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 35733-58-5 | this compound | Ambeed.com [ambeed.com]

- 5. Synthesis of Some Organic Ammonium Formate Salts and Study of Their Antifungal Properties | Auctores [auctoresonline.org]

- 6. tandfonline.com [tandfonline.com]

- 7. HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]

- 8. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. bio.vu.nl [bio.vu.nl]

- 13. capotchem.com [capotchem.com]

A Comprehensive Technical Guide to Tetrabutylammonium Formate

This technical guide provides an in-depth overview of Tetrabutylammonium (B224687) formate (B1220265) (TBAF), a quaternary ammonium (B1175870) salt utilized in various scientific and industrial applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and analytical methodologies.

Chemical and Physical Properties

Tetrabutylammonium formate is a salt consisting of a tetrabutylammonium cation and a formate anion. Its properties make it a versatile reagent in organic chemistry and material science.

| Property | Value | Reference |

| Molecular Formula | C17H37NO2 | [1][2] |

| Molecular Weight | 287.48 g/mol | [1][3] |

| CAS Number | 35733-58-5 | [1][4] |

| IUPAC Name | Tetrabutylazanium formate | [2] |

| Synonyms | N,N,N-Tributyl-1-butanaminium formate | [1][5] |

| Canonical SMILES | CCCC--INVALID-LINK--(CCCC)CCCC.C(=O)[O-] | [1][2] |

| InChI Key | SNMZANHSFVMKKA-UHFFFAOYSA-M | [1][2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction.[6]

Objective: To synthesize this compound from Tetrabutylammonium hydroxide (B78521) and formic acid.

Materials:

-

Tetrabutylammonium hydroxide (TBAH) solution (e.g., 40% in water)

-

Formic acid (HCOOH), ~98-100%

-

Deionized water

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, place a known molar amount of Tetrabutylammonium hydroxide solution.

-

Cool the flask in an ice bath to manage the exothermic reaction.

-

While stirring, slowly add an equimolar amount of formic acid dropwise to the TBAH solution.

-

Monitor the pH of the reaction mixture. The addition of formic acid should continue until the solution reaches a neutral pH (~7.0).

-

Once the neutralization is complete, remove the flask from the ice bath and allow it to return to room temperature.

-

The resulting solution is an aqueous solution of this compound.

-

To obtain the solid product, the water can be removed under reduced pressure using a rotary evaporator.

Applications in Research and Development

This compound's unique properties make it valuable in several scientific domains.

-

Phase-Transfer Catalyst: Due to its amphiphilic nature, it can facilitate reactions between reactants in immiscible phases (e.g., organic and aqueous).[6] This is particularly useful in organic synthesis for reactions such as alkylations and esterifications.[6]

-

Biochemical Assays: It can be used in biological applications where maintaining the solubility of ionic compounds is crucial without interfering with the integrity of the assay.[6]

-

Material Science: It is explored for its role in polymer synthesis and modification, where it can help to solubilize reactive intermediates.[6]

Analytical Methods for Quality Control

Ensuring the purity of this compound is critical for its effective application. A combination of analytical techniques is typically employed for a comprehensive purity assessment. The following protocols are based on standard methods for the analysis of similar quaternary ammonium salts.

Objective: To determine the purity of this compound and quantify organic impurities using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: An isocratic mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile (B52724) or methanol). The aqueous phase may contain an ion-pairing agent to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: As the formate and tetrabutylammonium ions lack a strong chromophore, indirect UV detection or a charged aerosol detector (CAD) may be necessary. For simplicity, a low UV wavelength (e.g., 210 nm) can be used to detect some impurities.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of dilutions for a calibration curve.

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the peak corresponding to the tetrabutylammonium cation. Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve generated from the reference standards.

Objective: To quantify anionic impurities, such as chloride and bromide, using Ion Chromatography (IC).

Instrumentation and Conditions:

-

IC System: An ion chromatograph equipped with a conductivity detector.

-

Column: Anion-exchange column suitable for halide separation.

-

Eluent: An appropriate aqueous eluent, such as a carbonate/bicarbonate buffer.

-

Flow Rate: 1.0 mL/min.

-

Suppressor: Anion suppressor.

Procedure:

-

Standard Preparation: Prepare a mixed standard solution containing known concentrations of formate, chloride, and bromide in deionized water.

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in deionized water.

-

Analysis: Inject the standard and sample solutions into the IC system.

-

Quantification: Identify and quantify the halide peaks in the sample chromatogram by comparing them to the retention times and peak areas of the standards.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C17H37NO2 | CID 118866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 35733-58-5 | this compound - Capot Chemical [capotchem.com]

- 4. guidechem.com [guidechem.com]

- 5. CAS # 35733-58-5, this compound, N,N,N-Tributyl-1-butanaminium formate - chemBlink [chemblink.com]

- 6. Buy this compound (EVT-431850) | 35733-58-5 [evitachem.com]

An In-depth Technical Guide to the Safety, Handling, and Storage of Tetrabutylammonium Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of Tetrabutylammonium (B224687) formate (B1220265) (TBAF). The information is compiled from various safety data sheets and chemical databases to ensure a high standard of safety in laboratory and drug development settings.

Chemical and Physical Properties

Tetrabutylammonium formate, with the CAS number 35733-58-5, is a quaternary ammonium (B1175870) salt.[1][2][3] It is recognized for its utility as a phase-transfer catalyst in organic synthesis, facilitating reactions between immiscible phases.[3] While it is a valuable reagent, a thorough understanding of its properties is essential for safe handling.

A significant portion of the quantitative physical and chemical data for this compound is not available in published literature. The following tables summarize the available information.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₃₇NO₂ | [1][2][4] |

| Molecular Weight | 287.49 g/mol | [1][2] |

| IUPAC Name | Tetrabutylazanium formate | [1] |

| Appearance | Data not available | |

| Melting Point | ~100 °C | [3] |

| Boiling Point | Data not available | [5] |

| Density | Data not available | [5] |

| Solubility | Highly soluble in water and organic solvents (e.g., ethanol, acetone, chloroform). | [3] |

Table 2: Safety and Hazard Data

| Property | Value | Source(s) |

| Flash Point | Data not available | [5] |

| Autoignition Temperature | Data not available | [5] |

| Explosion Limits | Data not available | [5] |

| GHS Hazard Statements | Data not available | |

| GHS Precautionary Statements | Data not available |

Hazard Identification and Toxicology

The toxicological properties of this compound have not been thoroughly investigated.[5] However, general hazards associated with similar quaternary ammonium compounds and information from available safety data sheets indicate the following potential hazards:

-

Inhalation: May cause respiratory irritation.[5]

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: May be harmful if swallowed.

No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[5]

Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is critical to minimize exposure and ensure a safe working environment.

General Handling Precautions

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[6]

-

Avoid the formation and inhalation of dust and aerosols.[5][6]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[6]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is based on the potential for exposure. The following diagram illustrates the recommended PPE for handling this compound.

Caption: Recommended Personal Protective Equipment (PPE).

Experimental Protocol: General Weighing and Solution Preparation

This protocol outlines a general procedure for safely weighing this compound and preparing a solution.

-

Preparation:

-

Ensure a chemical fume hood is operational.

-

Don all required PPE (safety glasses, lab coat, gloves).

-

Designate a specific area within the fume hood for handling the solid.

-

Place a spill mat on the work surface.

-

Gather all necessary equipment (weighing paper, spatula, beaker, solvent, magnetic stir bar).

-

-

Weighing:

-

Tare an analytical balance with a piece of weighing paper.

-

Carefully transfer the desired amount of this compound from the storage container to the weighing paper using a clean spatula. Avoid creating dust.

-

Record the exact weight.

-

-

Solution Preparation:

-

Place a beaker containing the appropriate volume of the desired solvent on a magnetic stir plate inside the fume hood.

-

Add the magnetic stir bar to the beaker and begin stirring.

-

Carefully add the weighed this compound to the solvent.

-

Cover the beaker (e.g., with a watch glass) to prevent solvent evaporation and contamination.

-

Continue stirring until the solid is completely dissolved.

-

-

Cleanup:

-

Wipe the spatula and work surface with a damp cloth.

-

Dispose of the weighing paper and any contaminated materials in a designated solid waste container.

-

Wash hands thoroughly after completing the procedure.

-

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]

-

Stability: The chemical is stable under recommended storage conditions.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[9]

Accidental Release and First Aid Measures

In the event of an accident, a clear and immediate response is necessary.

Spill Response

The following workflow outlines the appropriate response to a spill.

Caption: Workflow for responding to a chemical spill.

First Aid Measures

-

General Advice: Consult a physician and show them this safety data sheet.[5]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Special Hazards: Combustion may produce carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[5]

-

Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[5]

Disposal Considerations

-

Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company. The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

-

Contaminated Packaging: Dispose of as unused product.[5]

-

Environmental Precautions: Do not let the product enter drains.[5]

Logical Relationships and Incompatibilities

The primary chemical incompatibilities for this compound are with strong oxidizing agents and strong acids. The following diagram illustrates this relationship.

Caption: Incompatibility with strong oxidizing agents and acids.

This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer before use and follow all institutional safety protocols.

References

- 1. This compound | 35733-58-5 [chemicalbook.com]

- 2. This compound CAS#: 35733-58-5 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. capotchem.com [capotchem.com]

- 6. TETRAMETHYLAMMONIUM FORMATE - Safety Data Sheet [chemicalbook.com]

- 7. 35733-58-5 | this compound | Ambeed.com [ambeed.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 35733-58-5 [amp.chemicalbook.com]

A Technical Guide to the Hygroscopic Nature of Tetrabutylammonium Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) formate (B1220265) (TBAF) is a quaternary ammonium (B1175870) salt that is finding increasing utility in various chemical applications, including as a phase transfer catalyst and a versatile reagent in organic synthesis. As with many ionic liquids and salts, its interaction with atmospheric moisture is a critical parameter that can influence its physical properties, chemical reactivity, and ultimately its efficacy in a given application. This technical guide provides a comprehensive overview of the hygroscopic nature of tetrabutylammonium formate, synthesizing available data and outlining experimental protocols for its characterization.

Factors Influencing the Hygroscopicity of Ionic Liquids

The hygroscopicity of an ionic liquid is primarily determined by the nature of its constituent cation and anion. The ability of these ions to interact with water molecules via hydrogen bonding and other intermolecular forces dictates the extent to which the ionic liquid will absorb moisture from the environment.

-

The Anion's Role: The anion is widely considered to be the principal determinant of an ionic liquid's hygroscopicity. Anions with a high propensity for hydrogen bonding, such as halides and small carboxylates, tend to impart a more hygroscopic character to the ionic liquid. The formate anion (HCOO⁻), with its available oxygen atoms, can act as a hydrogen bond acceptor, suggesting that ionic liquids containing this anion will exhibit some degree of hygroscopicity.

-

The Cation's Role: While the anion plays a dominant role, the cation also influences water absorption. Cations with functionalities capable of hydrogen bonding can increase hygroscopicity. Conversely, large, sterically hindered, and hydrophobic cations, such as the tetrabutylammonium cation ([N(C₄H₉)₄]⁺), can shield the anion and reduce the overall affinity for water. The bulky butyl groups of the tetrabutylammonium cation create a nonpolar microenvironment that is less favorable for interaction with polar water molecules.

Figure 1: Key factors determining the hygroscopicity of ionic liquids.

Hygroscopic Behavior of Formate-Based Ionic Liquids

| Ionic Liquid | Cation | Water Sorption (mg H₂O / g IL at p/p₀ = 0.9) |

| 1-Ethyl-3-methylimidazolium formate ([EMIm][HCOO]) | Imidazolium-based | > 1000 |

| 1-Butyl-3-methylimidazolium formate ([BMIm][HCOO]) | Imidazolium-based | > 1000 |

Data extrapolated from graphical representations in available literature.

The imidazolium (B1220033) cations in the compounds listed above are more hydrophilic than the tetrabutylammonium cation. Therefore, it is anticipated that this compound will exhibit a lower, though still significant, degree of hygroscopicity compared to its imidazolium-based counterparts. The large, hydrophobic nature of the tetrabutylammonium cation is expected to partially mitigate the water-absorbing tendency of the formate anion.

Effects of Water Content on Physicochemical Properties

The absorption of water can significantly alter the physicochemical properties of ionic liquids. For researchers and drug development professionals, understanding these changes is crucial for ensuring process consistency and product stability.

| Property | General Effect of Increased Water Content | Rationale |

| Viscosity | Decreases | Water molecules disrupt the strong inter-ionic forces, leading to increased fluidity. |

| Ionic Conductivity | Increases | The decrease in viscosity and the introduction of mobile charge carriers (in the form of solvated ions) enhance conductivity. |

| Density | Generally Decreases | The density of water is typically lower than that of most ionic liquids. |

| Solvent Properties | Can be significantly altered | The polarity of the ionic liquid-water mixture changes with water content, affecting its ability to dissolve other substances. |

Experimental Protocol for Determining Hygroscopicity

A standard and reliable method for quantifying the hygroscopic nature of a substance is through gravimetric analysis. The following protocol outlines a general procedure for this determination.

Objective: To determine the mass of water absorbed by this compound at a specific relative humidity and temperature.

Materials:

-

This compound sample

-

Analytical balance (readable to at least 0.1 mg)

-

Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a constant relative humidity

-

Weighing vials with stoppers

-

Vacuum oven

-

Desiccator with a strong desiccant (e.g., phosphorus pentoxide)

Figure 2: Experimental workflow for gravimetric determination of hygroscopicity.

Procedure:

-

Drying the Sample: Place a known quantity (e.g., 1-2 g) of this compound in a pre-weighed weighing vial. Dry the sample in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved. This ensures the removal of any pre-existing moisture.

-

Initial Weighing: After drying, cool the sample to room temperature in a desiccator containing a strong desiccant. Once cooled, accurately weigh the vial with the dried sample to obtain the initial dry mass (m_initial).

-

Exposure to Controlled Humidity: Place the open vial containing the dried sample into a controlled humidity chamber set to the desired relative humidity (RH) and temperature.

-

Periodic Weighing: At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the vial from the chamber, quickly stopper it, and weigh it to record the mass (m_t).

-

Reaching Equilibrium: Continue this process until the mass of the sample becomes constant, indicating that it has reached equilibrium with the surrounding atmosphere. This final mass is m_final.

-

Calculation: The percentage of water absorbed is calculated using the following formula:

Water Absorbed (%) = [(m_final - m_initial) / m_initial] * 100

Handling and Storage Recommendations

Given its potential to absorb atmospheric moisture, the following handling and storage procedures are recommended for this compound to maintain its integrity:

-

Storage: Store in a tightly sealed container in a cool, dry place, away from sources of moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is ideal for applications sensitive to water.

-

Handling: When handling, minimize exposure to the ambient atmosphere. For moisture-sensitive applications, it is advisable to handle the compound in a glove box or a dry room.

Conclusion

This compound is expected to be a hygroscopic compound, primarily due to the nature of the formate anion. The large, hydrophobic tetrabutylammonium cation likely reduces its affinity for water compared to other formate-based ionic liquids with smaller, more hydrophilic cations. The absorption of water can significantly impact its physical properties, which is a critical consideration for its use in research and development. For applications where water content is a concern, it is imperative to employ rigorous experimental methods to quantify its hygroscopicity and to adhere to appropriate handling and storage protocols.

Methodological & Application

Tetrabutylammonium Formate: A Versatile Phase-Transfer Catalyst in Organic Synthesis

Introduction

Tetrabutylammonium (B224687) formate (B1220265), a quaternary ammonium (B1175870) salt, has emerged as a highly effective and versatile phase-transfer catalyst (PTC) in a variety of organic reactions. Its ability to facilitate reactions between reactants in immiscible phases makes it a valuable tool for researchers, scientists, and professionals in drug development. This document provides detailed application notes and experimental protocols for the use of tetrabutylammonium formate and its closely related analogues in key synthetic transformations, enhancing reaction rates, yields, and selectivities under mild conditions.

The core principle behind its catalytic activity lies in the ability of the lipophilic tetrabutylammonium cation to transport the formate anion, or another anionic reactant, from an aqueous or solid phase into an organic phase.[1] This transfer overcomes the insolubility of the anionic species in the organic medium, allowing it to react with the organic substrate.[1]

Mechanism of Phase-Transfer Catalysis

The general mechanism of phase-transfer catalysis (PTC) with a quaternary ammonium salt like this compound in a liquid-liquid system is a cyclical process. The catalyst shuttles the reactive anion from the aqueous phase to the organic phase, where the desired reaction occurs.

Caption: Mechanism of Liquid-Liquid Phase-Transfer Catalysis.

General Experimental Workflow

A typical experimental setup for a phase-transfer catalyzed reaction involves the vigorous stirring of a biphasic system containing the organic substrate, the aqueous solution of the anionic reactant, and a catalytic amount of this compound.

Caption: General Experimental Workflow for PTC Reactions.

Applications in Organic Synthesis

This compound and its analogues are effective catalysts for a range of organic transformations, including nucleophilic substitutions (O-, N-, and C-alkylation), esterification, and oxidation reactions.

Nucleophilic Substitution Reactions

Representative Protocol (Adapted from Tetrabutylammonium Bromide Catalysis):

-

Materials:

-

Phenol (B47542) (1.0 eq)

-

n-Butyl bromide (1.2 eq)

-

Sodium hydroxide (B78521) (2.0 eq)

-

Tetrabutylammonium bromide (0.05 eq)

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve phenol and sodium hydroxide in water.

-

Add the toluene, followed by n-butyl bromide and tetrabutylammonium bromide.

-

Heat the mixture to 70-80 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.